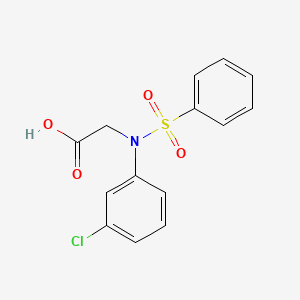

![molecular formula C19H15ClN2O B2915854 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-30-7](/img/structure/B2915854.png)

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Rh(III)-Catalyzed Synthesis : Rhodium-catalyzed C–H activation/annulation reactions have been employed to construct structurally important polycyclic heteroaromatic compounds .

Molecular Structure Analysis

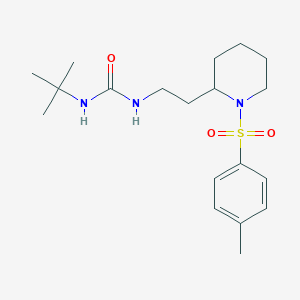

The molecular structure of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one consists of a cinnoline core with a chlorobenzyl substituent. The chlorine atom is attached to the benzyl group at position 3. Refer to the provided structure for visual representation .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Photochemical Reactions and Cyclodehydrogenation

2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is involved in photochemical reactions and cyclodehydrogenation processes. Studies demonstrate the photochemical transformations of azo compounds into benzo[c]cinnolines through cyclodehydrogenation, highlighting the potential for synthesizing complex heterocyclic compounds (Badger, Drewer, & Lewis, 1964). This process is crucial for creating structures with significant applications in medicinal chemistry and materials science.

Mechanism of Carbazole Formation

The compound serves as an intermediate in the formation of carbazoles, a class of compounds with various pharmaceutical applications. Research into the photo-induced transformation of 5,6-dihydrobenzo[c]cinnoline to carbazole provides insight into the mechanistic pathways of photoreactions, with implications for developing photochemical synthesis methods (Inoue, Hiroshima, & Miyazaki, 1979).

Isothiourea-Catalyzed Asymmetric Synthesis

Isothiourea-catalyzed reactions involving α-chloro cyclic hydrazones and carboxylic acids lead to functionalized 4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives. This stereoselective synthesis method opens avenues for producing compounds with defined chirality, essential for pharmaceutical applications (Zhang & Song, 2018).

Synthesis of Condensed Pyridazine Derivatives

The compound's derivatives have been synthesized and evaluated for their affinity to benzodiazepine receptors, indicating their potential as therapeutic agents. This research underscores the importance of structural diversity in drug discovery, particularly for central nervous system targets (Nakao et al., 1990).

Synthesis of Dihydrobenzo[h]cinnoline-5,6-diones

Novel synthetic approaches have been developed for dihydrobenzo[h]cinnoline-5,6-diones, demonstrating their potential in anticancer research. The multifunctionalized derivatives of these compounds show promising cytotoxic activities against various human tumor cell lines, highlighting their potential in oncology (Dang Thi et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family which dimerises with cyclin T to form positive transcription elongation factor b (p-TEFb), an elongation factor during RNA transcription .

Mode of Action

The compound interacts with CDK9, inhibiting its function . This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) subunit of RNA polymerase II, which is a crucial step in the transcription process .

Biochemical Pathways

The inhibition of CDK9 affects the transcriptional elongation process, leading to the downregulation of anti-apoptotic proteins that initiate cancer cell immortality . This disruption in the biochemical pathway can lead to the initiation of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

It is known that the compound has improved potency, metabolic stability, and aqueous solubility compared to its parent compound, seliciclib . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . By inhibiting CDK9, the compound disrupts the normal functioning of cancer cells, leading to their death .

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-16-6-3-4-13(10-16)12-22-18(23)11-15-9-8-14-5-1-2-7-17(14)19(15)21-22/h1-7,10-11H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFZSZJEABPAAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

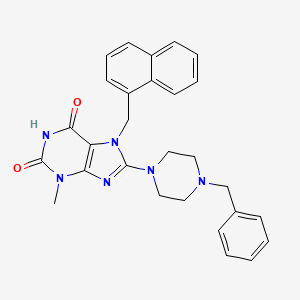

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2915775.png)

![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)

![3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915781.png)

![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)

![Octahydropyrimido[2,1-c]morpholin-4-one](/img/structure/B2915792.png)